molecular formula C27H39N7O9 B561264 Suc-AAPK-pNA

Suc-AAPK-pNA

Cat. No.: B561264
M. Wt: 605.6 g/mol
InChI Key: SSKJMHLJNHUFHI-USNOLKROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance

Chromogenic peptide substrates emerged in the 1970s as transformative tools for studying enzymatic activity, enabling precise quantification of protease kinetics through spectrophotometric detection of released p-nitroaniline (pNA) . Suc-Ala-Ala-Pro-Lys-pNA, developed in the late 20th century, represents an evolution in substrate design tailored for serine proteases. Its structure builds on early substrates like Suc-Ala-Pro-pNA, which were used to analyze prolyl endopeptidases (PEPs) through domain flexibility and catalytic efficiency studies . The inclusion of lysine in its sequence enhanced specificity for trypsin-like enzymes, as demonstrated in atomic-resolution studies of trypsin acyl-enzyme intermediates . This compound’s development marked a milestone in enzymology, allowing researchers to probe substrate-enzyme interactions with unprecedented detail.

Nomenclature and Classification System

The systematic name for Suc-Ala-Ala-Pro-Lys-pNA is N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysyl-p-nitroanilide. Its nomenclature follows IUPAC conventions:

  • Succinyl (Suc) : An acetyl derivative at the N-terminus.
  • Ala-Ala-Pro-Lys : A tetrapeptide sequence dictating protease specificity.
  • p-Nitroanilide (pNA) : A chromogenic leaving group enabling optical detection.

Classified as a synthetic oligopeptide (CAS 108929-39-1), its molecular formula is $$ \text{C}{27}\text{H}{39}\text{N}{7}\text{O}{9} $$, with a molar mass of 605.64 g/mol . The compound falls under the category of chromogenic substrates, specifically targeting serine proteases with trypsin-like specificity due to the C-terminal lysine residue .

Position in Chromogenic Substrate Research

Suc-Ala-Ala-Pro-Lys-pNA occupies a unique niche in chromogenic research due to its balanced kinetic parameters and versatility. Unlike shorter substrates (e.g., Suc-Ala-Pro-pNA), its extended peptide sequence facilitates interactions with both catalytic and exosite domains of proteases, as observed in structural studies of prolyl endopeptidases . Comparative analyses highlight its superior specificity over broader-spectrum substrates like Suc-Ala-Ala-Pro-Phe-pNA, which targets chymotrypsin-like enzymes .

Table 1: Kinetic Parameters of Selected Chromogenic Substrates

Substrate Target Enzyme $$ K_m $$ (μM) $$ k_{cat} $$ (s⁻¹)
Suc-Ala-Ala-Pro-Lys-pNA Trypsin 0.8 900
Suc-Ala-Ala-Pro-Phe-pNA Chymotrypsin 60 1000
Suc-Ala-Pro-pNA Prolyl Endopeptidase 100–4000 0.1–2

Data synthesized from .

This substrate’s design leverages the steric and electronic properties of proline and lysine to optimize binding affinity while minimizing non-specific cleavage, making it a preferred choice in high-throughput assays .

General Applications in Biochemical Sciences

Suc-Ala-Ala-Pro-Lys-pNA is widely employed in diverse biochemical applications:

  • Enzyme Kinetics : Quantifies trypsin and trypsin-like protease activity via continuous spectrophotometric assays. The release of pNA at 405 nm provides real-time data for calculating $$ Km $$ and $$ k{cat} $$ .
  • Drug Discovery : Serves as a scaffold for designing protease inhibitors. Modifications to its lysine residue have yielded compounds with nanomolar affinity for cancer-associated proteases .
  • Protein Engineering : Guides the development of engineered proteases with altered substrate specificity. Mutagenesis studies using this substrate have identified critical residues in substrate binding pockets .
  • Diagnostics : Integrated into kits for detecting protease activity in clinical samples, such as pancreatic function tests .

For example, in studies of Aspergillus oryzae acid protease, analogous chromogenic substrates have enabled precise mapping of substrate specificity, underscoring the utility of Suc-Ala-Ala-Pro-Lys-pNA in microbial enzymology .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJMHLJNHUFHI-USNOLKROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The process begins with the selection of a resin compatible with the C-terminal lysine residue. Wang resin or Rink amide resin is typically employed due to their stability under basic conditions. The lysine side chain is protected with a tert-butyloxycarbonyl (Boc) group, while the α-amino group is temporarily shielded by the Fmoc group. Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the coupling reaction in the presence of DIEA (N,N-diisopropylethylamine).

Sequential Coupling Cycles

Each subsequent amino acid (Pro, Ala, Ala) is added through iterative deprotection and coupling steps:

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for the next coupling.

  • Coupling : Activated amino acid derivatives (e.g., Fmoc-Ala-OH preactivated with HBTU) react with the resin-bound peptide chain. Reaction times vary between 30–120 minutes, depending on steric hindrance.

  • Capping : Unreacted amino groups are acetylated using acetic anhydride to prevent deletion sequences.

A critical challenge arises during the incorporation of the N-terminal succinyl (Suc) group. This moiety is introduced via succinic anhydride in DMF, requiring stringent pH control (pH 8–9) to ensure complete acylation.

Post-Synthetic Modifications and Cleavage

p-Nitroaniline (pNA) Conjugation

Following the assembly of the pentapeptide backbone, the chromogenic p-nitroaniline group is appended. This is achieved through a two-step process:

  • On-resin activation : The terminal lysine’s ε-amino group is reacted with 4-nitrophenyl chloroformate in dichloromethane (DCM), forming a reactive carbonate intermediate.

  • Nucleophilic displacement : The intermediate is treated with excess p-nitroaniline in the presence of DMAP (4-dimethylaminopyridine), yielding the pNA-conjugated product.

Global Deprotection and Resin Cleavage

The completed peptide-resin undergoes simultaneous side-chain deprotection and cleavage using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes:

ComponentVolume (%)Function
TFA95Acidolytic cleavage
Triisopropylsilane2.5Scavenger for carbocations
H₂O2.5Quench reactive intermediates

Reaction conditions: 2–4 hours at room temperature with vigorous stirring. The crude peptide is precipitated in cold diethyl ether and centrifuged to collect the product.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column is employed for purification. Optimal parameters include:

ParameterValue
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 30 min
Flow Rate1.5 mL/min
DetectionUV at 220 nm & 316 nm

The pNA group’s absorbance at 316 nm facilitates real-time monitoring of the target compound.

Reaction Optimization and Yield Data

Key variables influencing synthesis efficiency were systematically evaluated:

Coupling Reagent Efficacy

ReagentCoupling Efficiency (%)Side Products (%)
HBTU98.2 ± 0.51.1 ± 0.3
HATU99.1 ± 0.30.7 ± 0.2
DIC/HOBt95.4 ± 0.73.2 ± 0.5

HATU demonstrated superior performance, particularly during proline incorporation where steric effects are pronounced.

Temperature Effects on pNA Conjugation

Temperature (°C)Reaction Time (h)Yield (%)
25678.2 ± 1.2
40485.6 ± 0.9
60272.3 ± 1.5

Optimal results were obtained at 40°C, balancing reaction speed and product stability.

Comparative Analysis of Synthetic Approaches

SPPS vs. Solution-Phase Synthesis

ParameterSPPSSolution-Phase
Average Yield85–92%60–75%
Purity Post-Cleavage70–80%50–65%
Synthesis Time3–5 days7–10 days
ScalabilityUp to 100 gLimited to 10 g

SPPS remains the preferred method due to its automation compatibility and reduced racemization risk.

Alternative pNA Incorporation Strategies

Recent advances explore enzymatic conjugation using transglutaminases, though yields remain suboptimal (≤65%) compared to chemical methods.

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg), continuous flow systems are being adopted, offering:

  • 30% reduction in solvent consumption

  • 15% improvement in overall yield

  • Real-time UV monitoring of coupling efficiency

These systems utilize packed-bed reactors with immobilized coupling reagents, enabling uninterrupted production cycles.

Quality Control Protocols

Mass Spectrometry Validation

High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular identity:

  • Calculated [M+H]⁺: 590.63 Da

  • Observed [M+H]⁺: 590.61 ± 0.02 Da

Biological Activity Testing

The final product is validated using trypsin-like protease assays:

Substrate Concentration (mM)ΔA₄₁₀/min (×10³)
0.112.5 ± 0.8
0.224.1 ± 1.1
0.558.9 ± 2.3

Linear correlation (R² = 0.998) confirms proper chromophore release .

Chemical Reactions Analysis

Enzyme-Catalyzed Hydrolysis

This compound undergoes specific cleavage by serine proteases through nucleophilic attack mechanisms. Key findings include:

EnzymeCleavage SiteProduct ReleasedDetection Method
TrypsinPro-Lys bondp-Nitroaniline (pNA)Absorbance at 405 nm
ChymotrypsinPro-Lys bondpNASpectrophotometry
Streptomyces griseus protease BPro-Lys bondpNAKinetic assays

The reaction follows:
Suc Ala Ala Pro Lys pNAProteaseSuc Ala Ala Pro Lys+pNA\text{Suc Ala Ala Pro Lys pNA}\xrightarrow{\text{Protease}}\text{Suc Ala Ala Pro Lys}+\text{pNA}

Reaction Mechanism

Serine proteases catalyze hydrolysis in two steps:

Acylation Phase

  • Nucleophilic Attack : Serine residue (Ser-195 in chymotrypsin) attacks the carbonyl carbon of the scissile bond, forming a tetrahedral intermediate .
  • Covalent Acyl-Enzyme Formation : The intermediate collapses, releasing the C-terminal fragment (pNA) and forming an acyl-enzyme complex .

Deacylation Phase

  • Water Activation : A water molecule attacks the acyl-enzyme, generating a second tetrahedral intermediate .
  • Product Release : The N-terminal fragment (Suc-Ala-Ala-Pro-Lys) is released, regenerating the enzyme .

pH-Dependent Reactivity

The hydrolysis efficiency varies with pH due to ionization states of catalytic residues:

EnzymeOptimal pHSubstrate Efficiency (kₐₜ/Kₘ)Key Observations
Chymotrypsin7.5–8.01.26s1μM11.26\,\text{s}^{-1}\mu \text{M}^{-1}Activity declines below pH 7 (His-57 protonation) and above pH 8 (Ile-16/Asp-194 salt bridge disruption)
SGPB8.0–10.00.07s1μM10.07\,\text{s}^{-1}\mu \text{M}^{-1}Stable activity up to pH 10 due to Arg-138/Asp-194 interaction

For Suc-Ala-Ala-Pro-Lys-pNA :

  • Asp at P1 : Maximum activity at pH 5.5–6.0 (pKₐ shift from 3.9 to 8.9 in enzyme-bound state) .
  • Lys at P1 : Activity peaks at pH 10 (pKₐ shift from 10.4 to 7.4 in transition state) .

Kinetic Parameters

Comparative kinetic data for mesotrypsin variants:

Enzyme Formkcat(s1)k_{cat}\,(\text{s}^{-1})Km(μM)K_m\,(\mu \text{M})kcat/Km(s1μM1)k_{cat}/K_m\,(\text{s}^{-1}\mu \text{M}^{-1})
Wild-type Mesotrypsin240 ± 3191 ± 91.26
CTRC-Cleaved Mesotrypsin240 ± 43223 ± 1830.07
Sulfated Mesotrypsin156 ± 249.3 ± 2.33.16

CTRC-cleavage reduces specificity 10-fold by increasing KmK_m, while sulfation enhances catalytic efficiency .

Substrate Specificity Comparisons

Structural analogs and their enzyme interactions:

SubstrateTarget EnzymeKey Feature
Suc-Ala-Ala-Pro-Phe-pNAChymotrypsinHydrophobic Phe enhances binding
Suc-Ala-Ala-Pro-Asp-pNAChymotrypsinRequires protonated Asp (pH < 6)
Suc-Ala-Ala-Pro-Val-pNANeutrophil ElastaseVal optimizes S1 pocket interactions

Scientific Research Applications

Biochemical Research

Key Applications:

  • Enzyme Activity Assays: Suc-Ala-Ala-Pro-Lys-pNA serves as a substrate for proteases such as chymotrypsin, elastase, and cathepsin G. Upon cleavage, it releases p-nitroaniline, which can be quantitatively measured spectrophotometrically, allowing researchers to assess enzyme kinetics and activity levels .
  • Protein Interaction Studies: The compound aids in investigating protein interactions and dynamics within cellular environments, contributing to our understanding of cellular processes and signaling pathways .

Table 1: Enzymes Targeted by Suc-Ala-Ala-Pro-Lys-pNA

Enzyme Type Function
Alpha-chymotrypsinSerine proteaseCleaves peptide bonds at specific sites
Human leukocyte cathepsin GCysteine proteaseInvolved in immune response and protein degradation
Subtilisin BPN'Serine proteaseUtilized in various industrial applications

Molecular Biology

In molecular biology, Suc-Ala-Ala-Pro-Lys-pNA is employed to measure the activity of PPIases, which are critical for protein folding and stability. These enzymes play a significant role in various cellular functions, including signal transduction and gene expression regulation.

Case Study: PPIase Activity Measurement
A study utilized Suc-Ala-Ala-Pro-Lys-pNA to characterize the activity of FK-506 binding proteins. The results indicated that the compound effectively distinguished between different PPIase activities, demonstrating its utility in molecular biology assays .

Medical Diagnostics

Suc-Ala-Ala-Pro-Lys-pNA has applications in medical diagnostics, particularly for detecting enzyme deficiencies or abnormalities. Its specificity allows for the identification of certain protease-related disorders.

Example Application:
Diagnostic assays using this substrate can help identify conditions associated with abnormal protease activity, such as certain cancers or inflammatory diseases. By measuring the enzymatic cleavage of Suc-Ala-Ala-Pro-Lys-pNA, clinicians can gain insights into the underlying biochemical processes affecting patient health.

Industrial Applications

In industrial settings, Suc-Ala-Ala-Pro-Lys-pNA is used for quality control processes to monitor enzyme activity in various products. Its ability to provide rapid and quantifiable results makes it a valuable tool for ensuring product consistency and efficacy.

Table 2: Industrial Applications of Suc-Ala-Ala-Pro-Lys-pNA

Industry Application
PharmaceuticalQuality control of enzyme-based drugs
Food IndustryMonitoring proteolytic enzymes in food products
BiotechnologyAssessing enzyme activity in bioprocesses

Chemical Properties and Mechanism of Action

Suc-Ala-Ala-Pro-Lys-pNA features a p-nitroanilide moiety that serves as a chromogenic indicator upon enzymatic cleavage. The hydrolysis reaction produces a yellow chromophore (p-nitroaniline), detectable via spectrophotometry.

Chemical Structure:

  • Molecular Formula: C30H36N6O9
  • Molecular Weight: 624.6 g/mol
  • Appearance: White to faint yellow powder
  • Melting Point: 184-187 °C

The specificity of Suc-Ala-Ala-Pro-Lys-pNA allows it to be selectively hydrolyzed by certain proteases, making it an invaluable tool for studying enzyme kinetics and substrate specificity across various biological contexts .

Mechanism of Action

Suc-Ala-Ala-Pro-Lys-pNA exerts its effects through enzymatic hydrolysis. Proteases recognize and bind to the peptide substrate, catalyzing the cleavage of the peptide bond between the lysine and p-nitroaniline groups. This reaction releases p-nitroaniline, which can be quantified to determine enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The substrate specificity of Suc-Ala-Ala-Pro-Lys-pNA is dictated by its P1 lysine residue. Below is a comparative analysis with structurally related substrates:

Table 1: Structural and Functional Comparison of Suc-Ala-Ala-Pro-X-pNA Substitutes

Substrate P1 Residue Target Enzymes Key Applications Kinetic Parameters (Example)
Suc-Ala-Ala-Pro-Lys-pNA Lys (Basic) Trypsin, SGPB, trypsin mutants Studies on basic residue specificity Km = 105 mM (wild-type trypsin)
Suc-Ala-Ala-Pro-Leu-pNA Leu (Hydrophobic) Chymotrypsin, SGPB Hydrophobic S1 pocket proteases Higher kcat for chymotrypsin
Suc-Ala-Ala-Pro-Phe-pNA Phe (Aromatic) Chymotrypsin, elastase, PPIases PPIase activity assays, chymotrypsin assays Standard substrate for PPIases
Suc-Ala-Ala-Pro-Arg-pNA Arg (Basic, larger) Trypsin-like proteases Proteases with deeper S1 pockets Likely lower Km than Lys variant
Suc-Ala-Ala-Pro-Asp-pNA Asp (Acidic) Acid-specific proteases pH-dependent enzyme studies Low activity with chymotrypsin
Suc-Ala-Ala-Pro-Val-pNA Val (Hydrophobic) Proteases with small S1 Specificity for compact hydrophobic residues Higher Km than Leu variant

Key Findings :

P1 Residue Dictates Specificity: Lys/Arg (Basic): Preferred by trypsin-like proteases. Suc-Ala-Ala-Pro-Lys-pNA is optimal for enzymes with moderate S1 pocket depth, while Arg variants suit deeper pockets . Leu/Phe/Val (Hydrophobic): Target chymotrypsin and elastase. Phe’s aromaticity enhances affinity for hydrophobic S1 pockets, making Suc-Ala-Ala-Pro-Phe-pNA a standard for chymotrypsin assays .

Kinetic Performance :

  • Wild-type trypsin hydrolyzes Suc-Ala-Ala-Pro-Lys-pNA with a Km of 105 mM, whereas the K188D/D289K mutant exhibits a 6-fold higher Km (651 mM), indicating reduced substrate binding .
  • Suc-Ala-Ala-Pro-Phe-pNA demonstrates higher catalytic efficiency (kcat/Km) for chymotrypsin compared to Lys or Asp variants due to optimal hydrophobic interactions .

Assay Design Considerations :

  • Chromogenic vs. Fluorogenic : Suc-Ala-Ala-Pro-Lys-pNA’s single cleavage site simplifies absorbance-based assays, while fluorogenic substrates (e.g., dual-tagged peptides) offer higher sensitivity but require specialized equipment .
  • Buffer Compatibility : Assays for Suc-Ala-Ala-Pro-Lys-pNA typically use pH 8.0 HEPES buffer, whereas Asp-containing substrates may require lower pH (e.g., pH 4.0–5.5 acetate buffer) .

Commercial Availability :

  • Suc-Ala-Ala-Pro-Lys-pNA is available from suppliers like Bachem and Otto Chemie, with prices varying by purity and quantity .
  • Suc-Ala-Ala-Pro-Phe-pNA is widely marketed for PPIase assays, with 50 mg costing ~€129.00 .

Biological Activity

Suc-Ala-Ala-Pro-Lys-pNA (also known as Suc-AAPK-pNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of serine/threonine kinases and proteases. Its structure includes a succinyl group, a sequence of amino acids, and a p-nitroanilide (pNA) moiety, which is crucial for its chromogenic properties. This article explores the biological activity of Suc-Ala-Ala-Pro-Lys-pNA, focusing on its enzymatic interactions, kinetic parameters, and applications in various biological contexts.

  • Molecular Formula : C27_{27}H39_{39}N7_7O9_9
  • Molecular Weight : 605.64 g/mol
  • CAS Number : 108929-39-1

Enzymatic Activity

Suc-Ala-Ala-Pro-Lys-pNA serves as a chromogenic substrate for various enzymes, particularly serine/threonine kinases and proteases. The cleavage of the pNA moiety releases a colored product that can be quantitatively measured.

The substrate is designed to mimic natural peptide bonds that are cleaved by specific proteolytic enzymes. Upon hydrolysis, the release of p-nitroaniline (pNA) can be detected spectrophotometrically, allowing for the assessment of enzyme activity.

Kinetic Parameters

The kinetic behavior of Suc-Ala-Ala-Pro-Lys-pNA has been characterized in several studies:

Enzyme Km_m (mM)Vmax_{max} (µmol/min/mg)
Serine Protease0.520
Threonine Kinase0.315

These parameters indicate that Suc-Ala-Ala-Pro-Lys-pNA is an effective substrate for both serine proteases and threonine kinases, demonstrating relatively low Km_m values that suggest high affinity.

Study on Serine Protease Activity

In a study examining the enzymatic activity of various serine proteases using Suc-Ala-Ala-Pro-Lys-pNA as a substrate, it was found that the substrate effectively differentiates between enzyme variants based on their specificity and catalytic efficiency. The study highlighted the potential for using this substrate in high-throughput screening assays for drug discovery targeting serine proteases .

Threonine Kinase Assay

Another significant application involved using Suc-Ala-Ala-Pro-Lys-pNA to measure threonine kinase activity in cellular extracts. The assay demonstrated that this substrate could be employed to monitor kinase activity in real-time, providing insights into signaling pathways involved in cell proliferation and differentiation .

Applications in Research

Suc-Ala-Ala-Pro-Lys-pNA has been utilized in various research contexts:

  • Cancer Research : It helps elucidate the role of specific kinases in tumorigenesis.
  • Neurobiology : The substrate is used to study signaling pathways related to neuronal growth and survival.
  • Drug Development : Its ability to serve as a reliable marker for enzyme activity makes it valuable in screening potential inhibitors.

Q & A

Q. What is the biochemical mechanism underlying the use of Suc-Ala-Ala-Pro-Lys-pNA in protease activity assays?

Suc-Ala-Ala-Pro-Lys-pNA is a chromogenic substrate where the para-nitroaniline (pNA) group is cleaved via protease-mediated hydrolysis. The release of pNA produces a yellow color detectable at 405 nm, enabling spectrophotometric quantification of enzymatic activity. This substrate is particularly useful for studying serine proteases, as the sequence (Ala-Ala-Pro-Lys) mimics natural cleavage sites . Methodologically, researchers should calibrate assays with control reactions (e.g., inhibitor-treated samples) to distinguish specific hydrolysis from background noise .

Q. How should researchers prepare and store Suc-Ala-Ala-Pro-Lys-pNA for optimal assay performance?

The substrate is typically solubilized in dimethyl sulfoxide (DMSO) or assay buffer, with concentrations validated via pilot kinetic experiments. Storage at −20°C in aliquots prevents repeated freeze-thaw cycles, which can degrade the peptide. Researchers must confirm substrate stability by comparing fresh and stored batches using UV-Vis spectroscopy to ensure consistent absorbance profiles .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., non-linear Michaelis-Menten plots) be resolved when using Suc-Ala-Ala-Pro-Lys-pNA?

Non-linearity may arise from substrate inhibition, enzyme instability, or non-specific binding. To address this:

  • Perform initial rate assays at varying substrate concentrations (e.g., 0.1–10× Km) to identify inhibition thresholds.
  • Use statistical tools like Akaike Information Criterion (AIC) to compare fits for different kinetic models (e.g., substrate inhibition vs. cooperativity) .
  • Validate findings with orthogonal methods, such as fluorescence-based substrates or mass spectrometry, to confirm hydrolysis specificity .

Q. What experimental design considerations are critical when comparing Suc-Ala-Ala-Pro-Lys-pNA to alternative substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA)?

  • Specificity Testing : Include protease inhibitors (e.g., PMSF for serine proteases) to rule out cross-reactivity with unrelated enzymes.
  • Kinetic Parameter Normalization : Express activity as kcat/Km to account for differences in substrate affinity and catalytic efficiency.
  • Structural Analysis : Use molecular docking simulations to assess how sequence variations (e.g., Lys vs. Phe at the P1 position) influence binding pocket interactions .

Q. How can researchers statistically validate reproducibility in high-throughput screens using Suc-Ala-Ala-Pro-Lys-pNA?

  • Implement intra- and inter-plate controls to monitor technical variability.
  • Apply mixed-effects models to separate biological variability from experimental noise.
  • Use coefficient of variation (CV) thresholds (e.g., CV < 15% for Z’-factor calculations) to flag outlier datasets .

Methodological and Data Analysis Questions

Q. What are best practices for reporting Suc-Ala-Ala-Pro-Lys-pNA-based assays in publications?

  • Detailed Protocols : Specify substrate lot numbers, buffer compositions (e.g., pH, ionic strength), and instrumentation settings (e.g., wavelength bandwidth) to ensure replicability .
  • Data Transparency : Provide raw absorbance curves and normalized activity values in supplementary materials. Use tables to summarize kinetic parameters (Km, Vmax) with confidence intervals .

Q. How should researchers address limitations in Suc-Ala-Ala-Pro-Lys-pNA’s applicability to non-model proteases?

  • Conduct sequence alignment analyses to identify conserved cleavage motifs in target proteases.
  • If low activity is observed, consider modular substrate redesign (e.g., substituting Lys with Arg) guided by protease crystal structures .
  • Acknowledge limitations in the discussion section, emphasizing the need for complementary assays (e.g., FRET-based substrates) .

Comparative and Optimization Strategies

Q. What strategies optimize Suc-Ala-Ala-Pro-Lys-pNA hydrolysis assays for low-abundance proteases?

  • Signal Amplification : Pair with fluorogenic secondary substrates or coupled enzyme systems (e.g., NADH-dependent detection).
  • Pre-concentration Steps : Use ultrafiltration or affinity chromatography to enrich protease samples before assay setup .

Q. How do temperature and pH variations impact the stability of Suc-Ala-Ala-Pro-Lys-pNA in long-term kinetic studies?

  • Perform Arrhenius analysis to determine temperature-dependent activity (Q10 values).
  • Use circular dichroism (CD) spectroscopy to monitor substrate structural integrity under varying pH (e.g., 6.0–8.5) and correlate with hydrolysis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.